(R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester
(R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester
Brand Name:
Vulcanchem
CAS No.:
138276-17-2
VCID:
VC0117137
InChI:
InChI=1S/C15H19F3O5S/c1-14(2,3)22-13(19)12(23-24(20,21)15(16,17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1
SMILES:
CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Molecular Formula:
C15H19F3O5S
Molecular Weight:
368.367
(R)-alpha-[[(Trifluoromethyl)sulfonyl]oxy]-benzenebutanoic Acid tert-Butyl Ester
CAS No.: 138276-17-2
Cat. No.: VC0117137
Molecular Formula: C15H19F3O5S
Molecular Weight: 368.367
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138276-17-2 |
|---|---|
| Molecular Formula | C15H19F3O5S |
| Molecular Weight | 368.367 |
| IUPAC Name | tert-butyl (2R)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate |
| Standard InChI | InChI=1S/C15H19F3O5S/c1-14(2,3)22-13(19)12(23-24(20,21)15(16,17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1 |
| Standard InChI Key | FRGJVBLCTPMQMQ-GFCCVEGCSA-N |
| SMILES | CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator